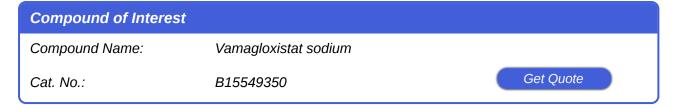


Vamagloxistat (BBP-711): A Technical Guide to Glycolate Oxidase Inhibition for Hyperoxaluria

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For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Vamagloxistat, also known as BBP-711, is an investigational, orally available small molecule inhibitor of glycolate oxidase (GO).[1][2] Developed by BridgeBio Pharma, this therapeutic agent is designed to address conditions of excess oxalate, such as primary hyperoxaluria type 1 (PH1) and recurrent kidney stone formation, by reducing the hepatic production of oxalate.[1] [2] Preclinical and Phase 1 clinical data indicate that Vamagloxistat is a potent inhibitor of its target, demonstrating a favorable safety profile and pharmacokinetic properties supportive of once-daily dosing.[1][2] This guide provides a comprehensive overview of the technical details surrounding Vamagloxistat, including its mechanism of action, quantitative data from preclinical and clinical studies, detailed experimental protocols, and relevant biological pathways.

Introduction to Hyperoxaluria and the Role of Glycolate Oxidase

Hyperoxaluria is a metabolic disorder characterized by the excessive urinary excretion of oxalate.[1] This condition can lead to the formation of calcium oxalate crystals, resulting in recurrent nephrolithiasis (kidney stones), nephrocalcinosis, and progressive chronic kidney disease.[1][3] Primary hyperoxalurias are a group of rare genetic disorders stemming from enzymatic defects in the glyoxylate metabolism pathway, with PH1 being the most common and severe form.[4][5]

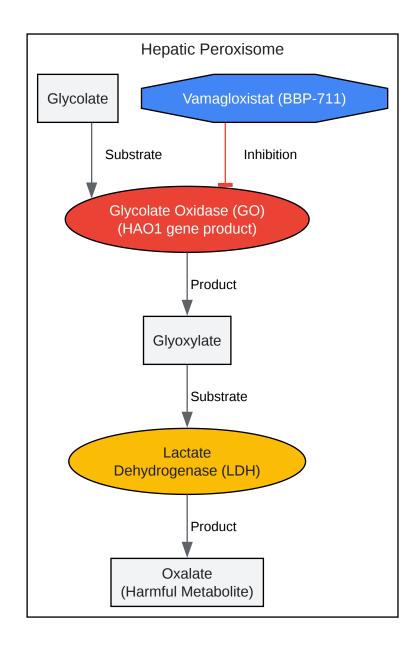


Glycolate oxidase (GO), encoded by the HAO1 gene in humans, is a key peroxisomal enzyme in the liver.[6] It catalyzes the oxidation of glycolate to glyoxylate.[7] In PH1, a deficiency in the enzyme alanine-glyoxylate aminotransferase (AGT) leads to an accumulation of glyoxylate, which is then converted to oxalate by lactate dehydrogenase (LDH).[5] By inhibiting GO, the production of glyoxylate from glycolate is blocked, thereby reducing the substrate available for oxalate synthesis.[4] This substrate reduction therapy approach is the therapeutic rationale for Vamagloxistat.

Mechanism of Action of Vamagloxistat

Vamagloxistat is a potent and specific inhibitor of glycolate oxidase. By blocking this enzyme, Vamagloxistat prevents the conversion of glycolate to glyoxylate, a direct precursor of oxalate. This leads to an accumulation of the substrate, glycolate, which is highly soluble and can be safely excreted, while reducing the overproduction of harmful oxalate.





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Vamagloxistat's mechanism of action.

Quantitative Data

The following tables summarize the key quantitative data for Vamagloxistat (BBP-711) from preclinical and Phase 1 clinical studies.

Table 1: Preclinical In Vitro Potency and Selectivity



| Parameter | Species/System | Value | Reference |
|------------------------------|------------------------------|-----------------------------|-----------|
| IC50 (GO Inhibition) | Human | 15.4 nM | [8] |
| Rat | 22.4 nM | [8] | |
| Mouse | 149 nM | [8] | - |
| KD (Binding to hGO1) | Human | 6.31 nM | [8] |
| IC50 (Oxalate Production) | Agxt-/- Hepatocytes (24h) | 24.2 nM | [8] |
| Agxt-/- Hepatocytes (48h) | 42.9 nM | [8] | |
| Off-Target Activity | D-amino acid oxidase, etc. | <10% inhibition at 10 μΜ | [8] |

Table 2: Phase 1 Pharmacokinetics in Healthy

Volunteers

| Parameter | Value | Reference |
|---------------------------------------|--------------|-----------|
| Time to Max. Plasma Conc. (Tmax) | ~2.5 hours | [2] |
| Terminal Elimination Half-life (t1/2) | ~26-28 hours | [1][2] |
| Dosing Regimen Support | Once-daily | [2] |

Table 3: Phase 1 Pharmacodynamics in Healthy Volunteers



| Parameter | Observation | Reference |
|--------------------------|--|-----------|
| Target Engagement | Dose-dependent increases in plasma glycolate | [1] |
| Maximal Plasma Glycolate | 10-15 fold increase above baseline | [2] |
| Predicted GO Inhibition | >95% sustained inhibition | [2] |

Experimental Protocols

Detailed experimental protocols for the characterization of Vamagloxistat are proprietary. However, the following sections describe standard and representative methodologies for the key assays used in its development.

Glycolate Oxidase Inhibition Assay (Enzymatic)

This type of assay is used to determine the IC50 of an inhibitor against purified GO enzyme. A common method is a continuous spectrophotometric rate determination.

Principle: Glycolate oxidase catalyzes the oxidation of glycolate to glyoxylate, with the concomitant production of hydrogen peroxide (H2O2).[9] The H2O2 generated can be used in a coupled reaction with horseradish peroxidase (HRP) to oxidize a chromogenic substrate, allowing for spectrophotometric measurement of enzyme activity.[9]

Representative Protocol:

- Reagent Preparation:
 - Assay Buffer: 50 mM sodium phosphate, pH 7.4, 200 mM KCl, 2 mM MgCl2, and 0.01%
 Triton X-100.[10]
 - Enzyme Solution: Purified recombinant human glycolate oxidase (hHAO1) at a working concentration (e.g., 30 nM).[10]
 - Substrate Solution: Sodium glycolate at a concentration near the Km (e.g., 30 μM).[10]



- Detection Reagents: Amplex® Red (e.g., 100 μM) and HRP (e.g., 0.2 U/mL).[10]
- Inhibitor Solution: Vamagloxistat serially diluted to various concentrations.
- Assay Procedure (384-well plate format):
 - Dispense 10 μL of the enzyme solution into each well.
 - \circ Add 5 μ L of the inhibitor solution (or vehicle control) to the respective wells and incubate for a defined period (e.g., 15 minutes) at room temperature.
 - $\circ~$ Initiate the reaction by adding 10 μL of a solution containing the substrate and detection reagents.
 - Monitor the increase in fluorescence (or absorbance, depending on the chromogen) over time using a microplate reader.
- Data Analysis:
 - Calculate the initial reaction rates for each inhibitor concentration.
 - Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
 - Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Cellular Oxalate Production Assay

This assay measures the ability of an inhibitor to reduce oxalate production in a relevant cell model, such as primary hepatocytes from a PH1 mouse model (Agxt-/-).[8]

Principle: Hepatocytes are treated with the inhibitor, and the concentration of oxalate in the cell culture medium is measured after a specific incubation period. This provides a measure of in vitro efficacy.

Representative Protocol:

· Cell Culture:



- Isolate and culture primary hepatocytes from Agxt-/- mice according to standard protocols.
- Seed the hepatocytes in collagen-coated plates and allow them to attach.
- Inhibitor Treatment:
 - Prepare various concentrations of Vamagloxistat in the cell culture medium.
 - Replace the medium in the hepatocyte wells with the medium containing the inhibitor or vehicle control.
 - Incubate the cells for a specified duration (e.g., 24 or 48 hours).[8]
- Sample Collection and Analysis:
 - Collect the cell culture supernatant.
 - Measure the oxalate concentration in the supernatant using a commercially available oxalate assay kit or by methods such as HPLC or mass spectrometry.
- Data Analysis:
 - Normalize oxalate production to a measure of cell viability (e.g., protein concentration).
 - Calculate the IC50 for the inhibition of oxalate production as described for the enzymatic assay.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is used to measure the direct binding of an inhibitor to its target protein, allowing for the determination of association (ka), dissociation (kd), and equilibrium dissociation (KD) constants.[8]

Principle: The target protein (hGO1) is immobilized on a sensor chip. The inhibitor is flowed over the surface, and the change in the refractive index at the surface, which is proportional to the mass bound, is measured in real-time.



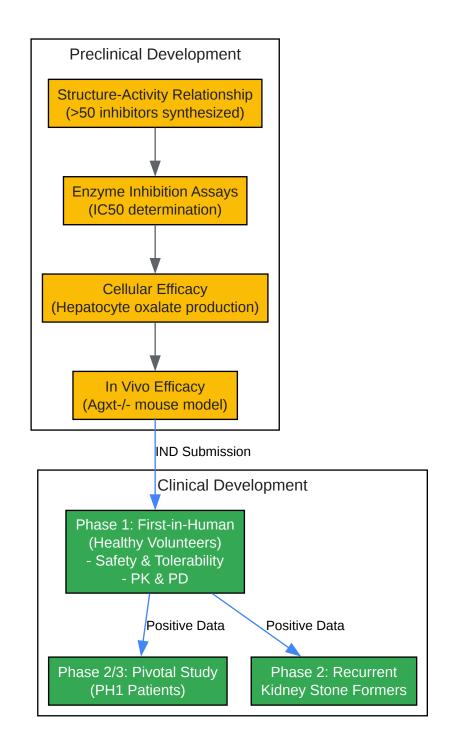
Representative Protocol:

- Chip Preparation:
 - Immobilize purified hGO1 onto a sensor chip (e.g., a Ni-NTA chip via a C-terminal His6-tag) to a target density.[10]
- Binding Analysis:
 - Prepare a serial dilution of Vamagloxistat in a suitable running buffer (e.g., 20 mM HEPES, pH 7.5, 200 mM NaCl, 0.05% TWEEN20, 0.5 mM TCEP, 5% DMSO).[10]
 - Inject the different concentrations of the inhibitor over the sensor chip surface at a constant flow rate.
 - Monitor the association phase during the injection and the dissociation phase as the buffer flows over the chip after the injection.
 - Regenerate the sensor surface between cycles if necessary.
- Data Analysis:
 - Fit the resulting sensorgrams (response units vs. time) to a suitable binding model (e.g.,
 1:1 Langmuir binding) to calculate ka, kd, and KD.

Clinical Development Workflow

The clinical development of Vamagloxistat (BBP-711) follows a structured path to evaluate its safety, pharmacokinetics, and efficacy.





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Vamagloxistat development workflow.

The Phase 1 first-in-human study was a randomized, double-blind, placebo-controlled trial in healthy adult volunteers. It consisted of two parts: a single ascending dose (SAD) part and a multiple ascending dose (MAD) part.[1] This design allowed for a thorough evaluation of the



safety, tolerability, pharmacokinetics, and pharmacodynamics of Vamagloxistat, establishing the foundation for later-stage trials in patient populations.[1] Based on the positive outcomes, a pivotal Phase 2/3 study in PH1 patients and a Phase 2 study in recurrent kidney stone formers are planned.[2]

Conclusion

Vamagloxistat (BBP-711) is a promising, potent, and orally administered inhibitor of glycolate oxidase with the potential to be a best-in-class therapy for primary hyperoxaluria type 1 and other conditions of oxalate overproduction. The preclinical data demonstrate high potency and selectivity, and the Phase 1 clinical trial has established an acceptable safety profile and confirmed target engagement with pharmacokinetics suitable for once-daily dosing. The ongoing and planned clinical development will be crucial in determining its efficacy and role in managing these debilitating conditions. This technical guide provides a core understanding of Vamagloxistat for professionals engaged in the research and development of novel therapeutics.

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